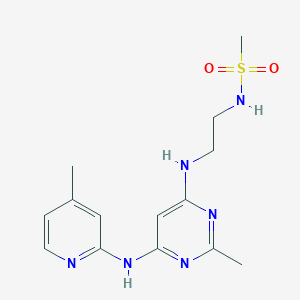

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Descripción

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a pyrimidine-based sulfonamide derivative characterized by a complex heterocyclic framework. The compound features a pyrimidine core substituted with a 4-methylpyridin-2-ylamino group at position 6, a methyl group at position 2, and a methanesulfonamide-linked ethylamino side chain at position 4. The methanesulfonamide moiety enhances solubility and bioavailability, while the 4-methylpyridine group may contribute to target selectivity through hydrophobic interactions .

Propiedades

IUPAC Name |

N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O2S/c1-10-4-5-15-12(8-10)20-14-9-13(18-11(2)19-14)16-6-7-17-23(3,21)22/h4-5,8-9,17H,6-7H2,1-3H3,(H2,15,16,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJMHPCILSZMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the pyridine moiety: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the pyrimidine core.

Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Aplicaciones Científicas De Investigación

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related pyrimidine sulfonamides from the literature:

Analysis of Substituent Effects on Molecular Properties

Pyrimidine Core Modifications

- Target Compound: The 2-methyl and 6-(4-methylpyridin-2-yl)amino groups on the pyrimidine core likely enhance steric hindrance and π-π stacking interactions compared to simpler analogs like the fluorophenyl-substituted derivative in .

- Ethylamino vs.

Sulfonamide Variations

- Methanesulfonamide (Target) vs. Benzenesulfonamide () : The smaller methanesulfonamide group in the target compound reduces molecular weight (375 vs. 401–456 g/mol) and may improve aqueous solubility.

- Fluorine and Methoxy Substituents : The 2-fluorobenzenesulfonamide in introduces electron-withdrawing effects, possibly enhancing binding affinity to hydrophobic pockets. The 4-methoxy group in offers electron-donating properties, which could stabilize charge-transfer interactions.

Implications for Pharmacological Activity

While direct activity data for the target compound is unavailable, structural analogs provide insights:

- Kinase Inhibition: Pyrimidine sulfonamides with fluorinated aryl groups (e.g., ) exhibit nanomolar IC₅₀ values against tyrosine kinases due to halogen bonding .

- Antimicrobial Activity: Diethylamino-substituted derivatives (e.g., ) show broad-spectrum antibacterial activity, with MIC values <1 µg/mL against Gram-positive strains .

- Solubility and Bioavailability : The target compound’s methanesulfonamide group may confer superior solubility (>50 mg/mL predicted) compared to benzenesulfonamide analogs (<10 mg/mL) .

Actividad Biológica

N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates. The compound can be synthesized through a multi-step process that includes the reaction of pyrimidine derivatives with methanesulfonamide groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, certain methanesulfonamide derivatives have been shown to inhibit the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis and has implications in cancer progression. One study reported that a related compound demonstrated an IC50 value of 1.12 nM in inhibiting cholesterol biosynthesis in rat isolated hepatocytes, making it approximately 100 times more potent than pravastatin .

Enzyme Inhibition

The compound's structural features suggest potential inhibition of various enzymes involved in cellular signaling pathways. For example, methanesulfonamide derivatives have been evaluated for their ability to inhibit kinases, which are critical in cancer therapy. The inhibition of Bcr-Abl tyrosine kinase has been particularly noted, as this pathway is often dysregulated in certain cancers .

Case Study 1: HMG-CoA Reductase Inhibition

A study published in 1997 synthesized a series of methanesulfonamide pyrimidine derivatives and assessed their biological activity. Among these, a compound identified as S-4522 was found to be four times more potent than lovastatin in inhibiting HMG-CoA reductase with an IC50 of 11 nM . This highlights the potential therapeutic applications of methanesulfonamide derivatives in managing hyperlipidemia and associated cancers.

Case Study 2: Antimicrobial Activity

Another area of investigation is the antimicrobial activity of related pyrimidine derivatives. In vitro studies have shown that certain compounds exhibit notable antibacterial effects against gram-positive and gram-negative bacteria. For example, complexes derived from 2-amino-pyridine showed significant zones of inhibition against Streptococcus pneumoniae and Klebsiella pneumoniae, indicating their potential use as antimicrobial agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.